(S)-2-Amino-3-(1H-indol-5-yl)propanoic acid
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Overview
Description
(S)-2-Amino-3-(1H-indol-5-yl)propanoic acid, also known as L-tryptophan, is an essential amino acid that plays a crucial role in various biological processes. It is a precursor to several important biomolecules, including serotonin, melatonin, and niacin. This compound is vital for protein synthesis and is obtained through dietary sources as the human body cannot synthesize it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(1H-indol-5-yl)propanoic acid can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . Another method involves the use of tryptophan synthase, an enzyme that catalyzes the conversion of indole-3-glycerol phosphate to this compound .
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation. Genetically engineered strains of bacteria, such as Escherichia coli, are used to produce tryptophan in large quantities. The fermentation process is optimized for high yield and purity, and the product is subsequently purified through crystallization and other separation techniques .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(1H-indol-5-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-3-acetaldehyde and subsequently indole-3-acetic acid, a plant hormone.
Reduction: Reduction reactions can convert it to tryptamine, a precursor to several neurotransmitters.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products Formed
Indole-3-acetic acid: Formed through oxidation reactions.
Tryptamine: Formed through reduction reactions.
Various indole derivatives: Formed through substitution reactions.
Scientific Research Applications
(S)-2-Amino-3-(1H-indol-5-yl)propanoic acid has numerous applications in scientific research:
Mechanism of Action
(S)-2-Amino-3-(1H-indol-5-yl)propanoic acid exerts its effects through several mechanisms:
Serotonin Pathway: It is converted to 5-hydroxytryptophan and then to serotonin, a neurotransmitter that regulates mood, appetite, and sleep.
Melatonin Pathway: Serotonin is further converted to melatonin, a hormone that regulates sleep-wake cycles.
Niacin Synthesis: It is a precursor to niacin (vitamin B3), which is essential for energy metabolism.
Comparison with Similar Compounds
(S)-2-Amino-3-(1H-indol-5-yl)propanoic acid can be compared with other similar compounds:
L-tyrosine: Another essential amino acid that is a precursor to neurotransmitters like dopamine and norepinephrine.
L-phenylalanine: An essential amino acid that is a precursor to tyrosine and subsequently to neurotransmitters.
L-histidine: An essential amino acid that is a precursor to histamine, a compound involved in immune responses.
Conclusion
This compound is a versatile compound with significant biological importance. Its synthesis, chemical reactions, and applications in various fields make it a valuable subject of study in scientific research.
Properties
Molecular Formula |
C11H12N2O2 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1H-indol-5-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)6-7-1-2-10-8(5-7)3-4-13-10/h1-5,9,13H,6,12H2,(H,14,15)/t9-/m0/s1 |
InChI Key |
AYNAZYTXSBGFDA-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC2=C(C=CN2)C=C1C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1CC(C(=O)O)N |
Origin of Product |
United States |
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